molecular formula C₂₄H₃₈O₅ B1139745 7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid CAS No. 16265-24-0

7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid

Cat. No. B1139745
CAS RN: 16265-24-0
M. Wt: 406.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related bile acid compounds often involves complex chemical reactions starting from simpler bile acids or their derivatives. For instance, compounds with similar structures have been synthesized through methods like the Reformatsky reaction, acetalization, and condensation with coenzyme A, demonstrating the intricate steps required to introduce specific functional groups into the bile acid molecule (Kurosawa et al., 2001). These methods highlight the synthetic approaches towards modifying bile acid structures for various studies, including their biosynthesis and metabolism.

Molecular Structure Analysis

Structural analysis of bile acids reveals the importance of stereochemistry and functional groups in determining their chemical behavior. For example, the crystal structures of several oxo-cholic acids have been reported, showing how hydrogen bonding and molecular conformation influence their solid-state arrangements (Bertolasi et al., 2005). These studies provide insight into the molecular structure of bile acids, which is crucial for understanding their chemical properties and interactions.

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, reflecting their complex behavior in biological systems. The chemical synthesis of bile acid derivatives often involves steps like oxyfunctionalization, dehydration, and stereoselective reduction (Iida et al., 2002). These reactions not only demonstrate the chemical versatility of bile acids but also their potential for modification, which is essential for their biological function and application in research.

Physical Properties Analysis

The physical properties of bile acids, such as solubility and crystallinity, are closely related to their molecular structure. The study of oxo-cholic acids has shown different supramolecular architectures in their crystal structures, influenced by hydrogen bonding and molecular conformations (Bertolasi et al., 2005). Understanding these physical properties is essential for elucidating the role of bile acids in biological systems and their application in medicine and research.

Scientific Research Applications

Synthesis and Metabolite Identification

One area of research involves the synthesis of 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid and related compounds for metabolite identification and analysis. Shalon and Elliott (1976) worked on the synthesis of similar bile acids to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol (Shalon & Elliott, 1976).

Crystal Structure Analysis

Research by Bertolasi et al. (2005) reported the crystal structures of six new crystals of oxo-cholic acids, including variants of 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid, demonstrating diverse supramolecular architectures and hydrogen bonding patterns (Bertolasi et al., 2005).

Biotransformation Studies

Kurosawa et al. (2001) synthesized coenzyme A esters of similar compounds for studying bile acid biosynthesis. These studies provide insights into the beta-oxidation processes in bile acid synthesis (Kurosawa et al., 2001).

Electrochemical Oxidation

Medici et al. (2001) described the regioselectivity in the anodic electrochemical oxidation of cholic acid, creating derivatives including 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid. This research contributes to understanding the chemical behavior of bile acids under electrochemical conditions (Medici et al., 2001).

Biochemical and Evolutionary Implications

Haslewood (1971) investigated bile salts in germ-free domestic fowl and pigs, identifying various cholan derivatives, aiding in the understanding of primary bile acids in animals and their evolutionary significance (Haslewood, 1971).

Blood-Brain Barrier Permeation Studies

Mikov et al. (2004) explored the efficacy of similar bile acids as blood-brain barrier permeators, indicating potential applications in enhancing drug delivery to the brain (Mikov et al., 2004).

properties

IUPAC Name

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKUSRBIIZNLHZ-DXTOHYNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 2
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 3
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 4
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 5
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid
Reactant of Route 6
7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid

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